molecular formula C10H12O5 B11963601 Methyl 4-hydroxy-2,6-dimethoxybenzoate CAS No. 66625-19-2

Methyl 4-hydroxy-2,6-dimethoxybenzoate

Cat. No.: B11963601
CAS No.: 66625-19-2
M. Wt: 212.20 g/mol
InChI Key: LBECAGNUOFSIKD-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2,6-dimethoxybenzoate is an organic compound with the molecular formula C10H12O5

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxy-2,6-dimethoxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxy-2,6-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2,6-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-hydroxy-2,6-dimethoxybenzaldehyde, while reduction could produce 4-hydroxy-2,6-dimethoxybenzyl alcohol .

Mechanism of Action

The mechanism by which methyl 4-hydroxy-2,6-dimethoxybenzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors to modulate various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-2,6-dimethoxybenzoate is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound in various fields .

Properties

CAS No.

66625-19-2

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

methyl 4-hydroxy-2,6-dimethoxybenzoate

InChI

InChI=1S/C10H12O5/c1-13-7-4-6(11)5-8(14-2)9(7)10(12)15-3/h4-5,11H,1-3H3

InChI Key

LBECAGNUOFSIKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C(=O)OC)OC)O

Origin of Product

United States

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